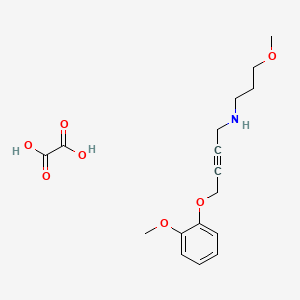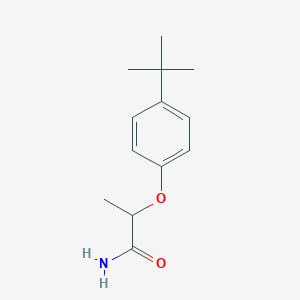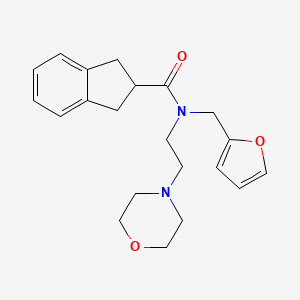![molecular formula C20H18N2O5S B4146665 N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4146665.png)
N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide
Overview
Description
N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C20H18N2O5S This compound is known for its unique structural features, which include a biphenyl group, an ethyl linker, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Ether: The initial step involves the reaction of biphenyl-2-ol with an appropriate ethylating agent to form 2-(2-biphenylyloxy)ethyl bromide.
Nitration: The biphenyl ether is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Sulfonamide Formation: The final step involves the reaction of the nitrated biphenyl ether with a sulfonamide derivative under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The biphenyl moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of N-[2-(2-biphenylyloxy)ethyl]-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamide derivatives.
Oxidation: Quinone derivatives of the biphenyl moiety.
Scientific Research Applications
N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-biphenylyloxy)ethyl]-4-bromobenzamide
- N-[2-(2-biphenylyloxy)ethyl]-2-methoxy-4-(methylthio)benzamide
- N-(2-bromoethyl)-N-ethyl-1-naphthalenemethylamine
Uniqueness
N-[2-(biphenyl-2-yloxy)ethyl]-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
3-nitro-N-[2-(2-phenylphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-22(24)17-9-6-10-18(15-17)28(25,26)21-13-14-27-20-12-5-4-11-19(20)16-7-2-1-3-8-16/h1-12,15,21H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNOLGCVBWSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146589.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4146595.png)
![N-(2-methoxyethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B4146603.png)
![N-{1-(1-adamantyl)-2-[(4-ethoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4146605.png)
![N-(1-methyl-2-pyridin-3-ylethyl)-3-{[(5-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B4146620.png)
![2-[(2-cyanophenyl)thio]-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4146626.png)


![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4146639.png)
![3-[3-(2-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4146644.png)
![N-(2-bromo-4-methylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4146658.png)
![methyl N-[(3-phenyl-1-adamantyl)acetyl]valinate](/img/structure/B4146659.png)
